molecular formula C8H15NO B1457422 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane CAS No. 1419101-14-6

2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane

Cat. No. B1457422
CAS RN: 1419101-14-6
M. Wt: 141.21 g/mol
InChI Key: YEKUVSNAXBBMKH-UHFFFAOYSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These compounds display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane system consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring .


Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Mechanism of Action

Target of Action

The primary targets of 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane It’s known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane It’s known that the 8-azabicyclo[321]octane scaffold is often achieved via nucleophilic attack and concomitant intramolecular cyclization .

Biochemical Pathways

The biochemical pathways affected by 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane The 8-azabicyclo[321]octane scaffold is known to be involved in the synthesis of tropane alkaloids .

Result of Action

The molecular and cellular effects of 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane Compounds with the 8-azabicyclo[321]octane scaffold have been reported to display a wide array of interesting biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Hydroxy-2-methyl-8-azabicyclo[32

Safety and Hazards

While specific safety and hazards information for “2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane” was not found in the search results, general safety measures for handling similar compounds include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is also recommended .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold has significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire, and research is ongoing to develop new synthetic methodologies .

properties

IUPAC Name

2-methyl-8-azabicyclo[3.2.1]octan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(10)5-4-6-2-3-7(8)9-6/h6-7,9-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKUVSNAXBBMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2CCC1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274117
Record name 8-Azabicyclo[3.2.1]octan-2-ol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1419101-14-6
Record name 8-Azabicyclo[3.2.1]octan-2-ol, 2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azabicyclo[3.2.1]octan-2-ol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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